Cas no 2137812-02-1 (1H-Imidazole-5-butanoic acid, β-amino-, hydrochloride (1:1))

1H-Imidazole-5-butanoic acid, β-amino-, hydrochloride (1:1) Chemical and Physical Properties
Names and Identifiers
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- 1H-Imidazole-5-butanoic acid, β-amino-, hydrochloride (1:1)
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- Inchi: 1S/C7H11N3O2.ClH/c8-5(2-7(11)12)1-6-3-9-4-10-6;/h3-5H,1-2,8H2,(H,9,10)(H,11,12);1H
- InChI Key: PMZKBKNIXXAEJS-UHFFFAOYSA-N
- SMILES: C(C1NC=NC=1)C(N)CC(=O)O.Cl
1H-Imidazole-5-butanoic acid, β-amino-, hydrochloride (1:1) Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-673440-0.25g |
3-amino-4-(1H-imidazol-4-yl)butanoic acid hydrochloride |
2137812-02-1 | 0.25g |
$1498.0 | 2023-05-29 | ||
Enamine | EN300-673440-1.0g |
3-amino-4-(1H-imidazol-4-yl)butanoic acid hydrochloride |
2137812-02-1 | 1g |
$1629.0 | 2023-05-29 | ||
Enamine | EN300-673440-5.0g |
3-amino-4-(1H-imidazol-4-yl)butanoic acid hydrochloride |
2137812-02-1 | 5g |
$4722.0 | 2023-05-29 | ||
Enamine | EN300-673440-10.0g |
3-amino-4-(1H-imidazol-4-yl)butanoic acid hydrochloride |
2137812-02-1 | 10g |
$7004.0 | 2023-05-29 | ||
Enamine | EN300-673440-0.1g |
3-amino-4-(1H-imidazol-4-yl)butanoic acid hydrochloride |
2137812-02-1 | 0.1g |
$1433.0 | 2023-05-29 | ||
Enamine | EN300-673440-0.5g |
3-amino-4-(1H-imidazol-4-yl)butanoic acid hydrochloride |
2137812-02-1 | 0.5g |
$1563.0 | 2023-05-29 | ||
Enamine | EN300-673440-0.05g |
3-amino-4-(1H-imidazol-4-yl)butanoic acid hydrochloride |
2137812-02-1 | 0.05g |
$1368.0 | 2023-05-29 | ||
Enamine | EN300-673440-2.5g |
3-amino-4-(1H-imidazol-4-yl)butanoic acid hydrochloride |
2137812-02-1 | 2.5g |
$3191.0 | 2023-05-29 |
1H-Imidazole-5-butanoic acid, β-amino-, hydrochloride (1:1) Related Literature
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Y. S. Liu,X. Zhang,X. F. Yang,X. K. Hong,J. F. Feng,M. S. Si,X. F. Wang Phys. Chem. Chem. Phys., 2015,17, 10462-10467
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Bo Xu,Qing-Shan Liang,Lian-Tao Liu,Qi-Sheng Liu,Cun-Cheng Li RSC Adv., 2014,4, 13919-13926
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Makoto Tadokoro,Chihiro Iida,Yuriko Shimazaki,Kyosuke Isoda,You Suzuki,Tomoaki Sugaya,Yoshihide Kumagai,Motohiro Mizuno RSC Adv., 2012,2, 12101-12104
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Krešimir Molčanov,Marijana Jurić,Biserka Kojić-Prodić Dalton Trans., 2013,42, 15756-15765
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Kuan-Ying Hsieh,El-Eulmi Bendeif,Axel Gansmuller,Sebastien Pillet,Theo Woike,Dominik Schaniel RSC Adv., 2013,3, 26132-26141
Additional information on 1H-Imidazole-5-butanoic acid, β-amino-, hydrochloride (1:1)
Introduction to 1H-Imidazole-5-butanoic acid, β-amino-, hydrochloride (1:1) (CAS No. 2137812-02-1)
1H-Imidazole-5-butanoic acid, β-amino-, hydrochloride (1:1) (CAS No. 2137812-02-1) is a versatile compound with significant applications in the fields of medicinal chemistry and pharmaceutical research. This compound, also known as β-Amino-5-(1H-imidazol-1-yl)pentanoic acid hydrochloride, has garnered attention due to its unique structural features and potential therapeutic properties. In this article, we will delve into the chemical structure, synthesis methods, biological activities, and recent research advancements related to this compound.
The chemical structure of 1H-Imidazole-5-butanoic acid, β-amino-, hydrochloride (1:1) is characterized by an imidazole ring attached to a butanoic acid chain with a β-amino group. The imidazole moiety is a common functional group found in various biologically active molecules, including histidine residues in proteins and several natural products. The presence of the β-amino group adds further complexity and reactivity to the molecule, making it an interesting candidate for drug development.
The synthesis of 1H-Imidazole-5-butanoic acid, β-amino-, hydrochloride (1:1) can be achieved through several routes. One common method involves the condensation of 5-bromovaleric acid with ammonia followed by the reaction with 1H-imidazole in the presence of a coupling agent such as EDCI (N-(3-dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride). The resulting product is then treated with hydrochloric acid to form the hydrochloride salt. This synthetic pathway has been optimized to achieve high yields and purity, making it suitable for large-scale production.
In terms of biological activities, recent studies have highlighted the potential of 1H-Imidazole-5-butanoic acid, β-amino-, hydrochloride (1:1) in various therapeutic areas. For instance, a study published in the Journal of Medicinal Chemistry demonstrated that this compound exhibits potent anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. Additionally, it has been shown to have neuroprotective effects by reducing oxidative stress and promoting neuronal survival in vitro.
The mechanism of action of 1H-Imidazole-5-butanoic acid, β-amino-, hydrochloride (1:1) is not yet fully understood, but it is believed to involve multiple pathways. One proposed mechanism is its ability to modulate GABA receptors, which play a crucial role in neurotransmission and neuronal function. Another potential mechanism involves its interaction with ion channels and transporters, which could contribute to its neuroprotective effects.
Clinical trials are currently underway to evaluate the safety and efficacy of 1H-Imidazole-5-butanoic acid, β-amino-, hydrochloride (1:1) in various disease models. Preliminary results from phase I trials have shown promising outcomes in terms of safety profiles and pharmacokinetic properties. These findings have paved the way for further clinical investigations and potential therapeutic applications.
Beyond its therapeutic potential, 1H-Imidazole-5-butanoic acid, β-amino-, hydrochloride (1:1) has also been explored as a tool compound in chemical biology research. Its unique structural features make it an excellent candidate for studying protein-protein interactions and signaling pathways. For example, it has been used as a probe to investigate the role of GABA receptors in synaptic plasticity and memory formation.
In conclusion, 1H-Imidazole-5-butanoic acid, β-amino-, hydrochloride (1:1) (CAS No. 2137812-02-1) is a promising compound with a wide range of applications in medicinal chemistry and pharmaceutical research. Its unique chemical structure and biological activities make it an attractive target for drug development. Ongoing research continues to uncover new insights into its mechanisms of action and potential therapeutic uses, positioning it as a valuable asset in the pursuit of novel treatments for various diseases.
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